5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine
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Overview
Description
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine, also known as 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine, is a compound with the molecular formula C₆H₅IN₄ . It is used as a synthetic intermediate in the production of various pharmaceuticals .
Synthesis Analysis
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives involves an acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . This process has been used to produce a variety of compounds with potential antitubercular activity .Molecular Structure Analysis
The molecular structure of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine has been studied using various techniques. For example, Quantitative Structure-Activity Relationship (QSAR) analysis has been used to optimize the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .Chemical Reactions Analysis
The chemical reactions involving 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine are typically substitution reactions. For instance, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine can be obtained by the iodine reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NIS .Physical And Chemical Properties Analysis
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a solid at room temperature . It has a molecular weight of 260.04 g/mol .Scientific Research Applications
Multi-Targeted Kinase Inhibitor
This compound has been identified as a potential multi-targeted kinase inhibitor . Specifically, compound 5k, a derivative of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine, showed significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . This suggests that it could be used in the development of drugs for diseases where these kinases play a key role, such as cancer .
Apoptosis Inducer
Compound 5k has also been found to induce cell cycle arrest and apoptosis in HepG2 cells . This was accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . This suggests that it could be used in the development of drugs that induce apoptosis in cancer cells .
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitor
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine derivatives have been identified as a new class of RIPK1 inhibitors . This compound potently inhibited RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This suggests that it could be used in the development of drugs for diseases where RIPK1 plays a key role, such as necroptosis and inflammation .
Nitric Oxide Production Inhibitor
Derivatives of 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine have been found to inhibit nitric oxide production . This suggests that it could be used in the development of drugs for diseases where nitric oxide plays a key role, such as inflammation and immune responses .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKWCKQHBCUTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine |
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